molecular formula C15H16ClNO B3308689 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol CAS No. 93946-44-2

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Cat. No. B3308689
CAS RN: 93946-44-2
M. Wt: 261.74 g/mol
InChI Key: TZEGKWSSUBLZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol, commonly referred to as 2-BACPE, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 70-72°C, and a boiling point of 253-254°C. 2-BACPE is used as an intermediate in the synthesis of organic compounds, and is also used as a catalyst for a variety of reactions.

Scientific Research Applications

Computational Study on Cage Compound Formation

A computational study focused on the condensation mechanism leading to the formation of cage hexabenzylhexaazaisowurtzitane (HBIW) from glyoxal and benzylamine highlighted the presence of an intermediate similar to 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol. The study revealed that this intermediate plays a crucial role in the acid-catalyzed formation of HBIW, a compound of interest in energetic materials research. The findings offer insights into the synthetic pathways and potential applications in the design of new energetic materials (Dong et al., 2017).

DNA Interaction Studies

Research on the interaction of metal complexes with DNA is crucial for understanding the mechanism of action of potential therapeutic agents. A study involving a complex formed with a compound structurally related to 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol showed significant interactions with calf thymus DNA. This interaction, primarily through electrostatic means, underscores the potential of such compounds in the development of new drugs or diagnostic tools (Wang et al., 2008).

Catalytic Degradation of Environmental Pollutants

The catalytic degradation of persistent organic pollutants like DDT is a significant area of environmental research. A study demonstrated the efficacy of a palladium-catalyzed system in degrading DDT and its metabolites under ambient conditions, highlighting the potential of benzylamine derivatives in facilitating these reactions. Such research points to new methods for environmental remediation and the safe disposal of hazardous chemicals (Monguchi et al., 2006).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have wide applications in pharmaceuticals and agrochemicals. A synthetic approach involving a compound akin to 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol led to the creation of novel heterocyclic structures with promising fungicidal activity. Such studies are pivotal in discovering new active substances for pharmaceutical and agricultural use (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

2-(benzylamino)-1-(3-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,15,17-18H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGKWSSUBLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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